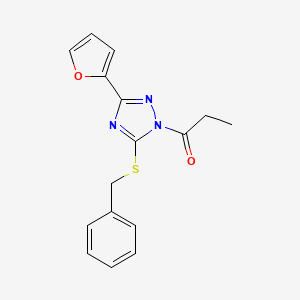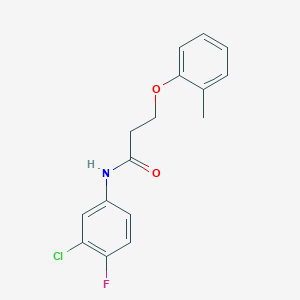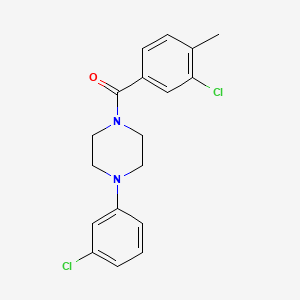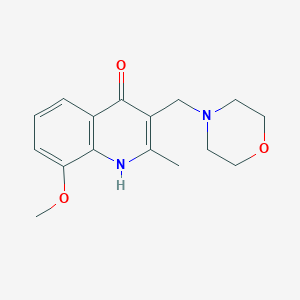
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide, also known as PQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PQP is a piperazine derivative that has been synthesized and studied extensively in recent years. The compound exhibits various biochemical and physiological effects, which make it a promising candidate for therapeutic interventions.
作用机制
The mechanism of action of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide is not fully understood. However, studies have shown that the compound acts on various molecular targets, including ion channels, enzymes, and receptors. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in neurons. The compound also inhibits the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to bind to the serotonin transporter, which regulates the uptake of serotonin in the brain.
Biochemical and Physiological Effects:
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide exhibits various biochemical and physiological effects, which make it a promising candidate for therapeutic interventions. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have analgesic effects by modulating the activity of pain receptors. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has also been shown to have anxiolytic effects by modulating the activity of GABA receptors.
实验室实验的优点和局限性
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide also exhibits various pharmacological activities, which make it a versatile compound for studying different biological processes. However, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has low solubility in water, which can limit its use in certain experimental protocols.
未来方向
There are several future directions for research on 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide. One direction is to study the compound's potential as an anticancer agent in vivo. Another direction is to investigate the compound's potential as an anti-inflammatory and analgesic agent in animal models. In addition, further studies are needed to elucidate the mechanism of action of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide and to identify its molecular targets. Finally, the development of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide is a promising chemical compound that exhibits various pharmacological activities. The compound has been synthesized and studied extensively in recent years, and its potential therapeutic applications have been investigated in various biological systems. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide will help to elucidate its mechanism of action and identify its potential as a therapeutic agent.
合成方法
The synthesis of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide involves the reaction of 4-(2-pyridinyl)-1-piperazinecarboxylic acid with 6-chloroquinoxaline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide in good yield and high purity. The synthesis method has been optimized to produce 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide in large quantities for research purposes.
科学研究应用
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. The compound exhibits various pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to have analgesic effects by modulating the activity of pain receptors.
属性
IUPAC Name |
4-pyridin-2-yl-N-quinoxalin-6-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(22-14-4-5-15-16(13-14)20-8-7-19-15)24-11-9-23(10-12-24)17-3-1-2-6-21-17/h1-8,13H,9-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDZMYKYWKGMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)





![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)


![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)
